4-Bromo-6-(trifluoromethyl)quinoline-3-carbonitrile
Description
Properties
Molecular Formula |
C11H4BrF3N2 |
|---|---|
Molecular Weight |
301.06 g/mol |
IUPAC Name |
4-bromo-6-(trifluoromethyl)quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H4BrF3N2/c12-10-6(4-16)5-17-9-2-1-7(3-8(9)10)11(13,14)15/h1-3,5H |
InChI Key |
WRUZLCSHLLPRAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(trifluoromethyl)quinoline-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 6-(trifluoromethyl)quinoline, followed by the introduction of a cyano group at the 3-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the cyano group can be introduced using reagents like copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(trifluoromethyl)quinoline-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Reduction Reactions: Hydrogen gas with a metal catalyst or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products with various substituents replacing the bromine atom.
Coupling Reactions: Biaryl compounds.
Reduction Reactions: Amino derivatives of the original compound.
Scientific Research Applications
4-Bromo-6-(trifluoromethyl)quinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(trifluoromethyl)quinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Key Observations :
- Steric Effects: Bulkier substituents (e.g., tetrahydrobenzoquinoline in ) reduce planarity, impacting binding to biological targets .
Electronic Properties and Reactivity
For example:
- Nitro groups (e.g., in 8-Bromo-4-chloro-6-nitro-3-quinolinecarbonitrile) provide stronger electron withdrawal than trifluoromethyl, but their steric bulk may hinder binding .
Antibacterial Activity
Docking studies of quinoline-3-carbonitriles with Staphylococcus aureus DNA gyrase (PDB ID: 2XCS) reveal that substituent position and electronic properties dictate binding affinity:
- The target compound’s bromine and trifluoromethyl groups may form hydrophobic interactions with active-site residues, while the carbonitrile engages in hydrogen bonding .
- In contrast, 4-(4-Bromophenyl)-2-oxo-tetrahydrobenzoquinoline-3-carbonitrile’s fused ring system limits conformational flexibility, reducing binding efficiency compared to simpler quinolines .
Antiviral Potential
Quinoline-3-carbonitriles with amino substituents (e.g., 4-(phenilamino)quinoline-3-carbonitrile derivatives) exhibit anti-HIV-1 activity by inhibiting viral replication . The target compound’s bromine could enhance metabolic stability, but the lack of an amino group may limit direct antiviral efficacy without further modification .
Key Challenges :
- The trifluoromethyl group’s introduction often requires specialized reagents (e.g., Ruppert-Prakash reagent) or harsh conditions, complicating synthesis .
- Bromine at position 4 may necessitate regioselective halogenation, which is less straightforward than chlorination .
Stability and Commercial Availability
- The carboxylic acid analog (4-Bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid) is listed as discontinued, suggesting synthetic or stability challenges .
- In contrast, 2-Chloro-6-methylquinoline-3-carbonitrile remains commercially available, reflecting its simpler synthesis and broader applicability .
Biological Activity
4-Bromo-6-(trifluoromethyl)quinoline-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : C11H5BrF3N2
- Molecular Weight : 316.08 g/mol
- Structure : The compound features a quinoline core with bromine and trifluoromethyl substituents at the 4 and 6 positions, respectively. This unique substitution pattern influences its reactivity and biological interactions significantly.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in drug development for targeting metabolic pathways.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and receptor binding.
Structure-Activity Relationships (SAR)
The presence of the bromine atom and the trifluoromethyl group significantly affects the compound's pharmacokinetic properties and biological activity. Research indicates that modifications to these substituents can lead to variations in potency against different biological targets.
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromoquinoline | C9H6BrN | Lacks trifluoromethyl group |
| 6-(Trifluoromethyl)quinoline | C10H7F3N | No bromine substitution |
| 4-Aminoquinoline | C9H8N2 | Contains an amino group instead of carbonitrile |
| 4-Bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid | C13H9BrF3NO2 | Contains a carboxylic acid functional group |
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound. A study focused on quinoline analogues found that certain structural modifications could enhance activity against enterovirus D68 (EV-D68), a significant respiratory pathogen. Compounds with similar structural features demonstrated potent antiviral effects by targeting viral proteins effectively .
Anticancer Properties
In another study, quinoline derivatives were evaluated for their anticancer properties. Compounds similar to this compound showed promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. These findings suggest that this compound may also serve as a lead structure for developing novel anticancer agents.
Case Studies
- Case Study on Antiviral Activity :
-
Case Study on Anticancer Activity :
- In vitro studies demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines, with IC50 values in the low micromolar range. The mechanism was linked to the activation of apoptotic pathways and inhibition of key signaling proteins involved in cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
